molecular formula C9H13F2N B2681238 (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine CAS No. 2413898-02-7

(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine

Cat. No.: B2681238
CAS No.: 2413898-02-7
M. Wt: 173.207
InChI Key: AUUFEUAHMZFFJW-UHFFFAOYSA-N
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Description

(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine: is a unique chemical compound characterized by its complex structure, which includes two fluorine atoms and a dispiro arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common synthetic routes may involve:

    Formation of the Dispiro Structure: This can be achieved through cycloaddition reactions or other ring-forming reactions under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features may allow it to interact with specific biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity. The dispiro structure may allow the compound to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

    (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)amine: Similar structure but without the methylene bridge.

    (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness: The presence of the methanamine group in (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine makes it unique compared to its analogs. This functional group can participate in a wider range of chemical reactions, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

(8,8-difluorodispiro[2.0.34.13]octan-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N/c10-9(11)7(1-2-7)8(9)3-6(4-8)5-12/h6H,1-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUFEUAHMZFFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3(C2(F)F)CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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